molecular formula C14H20N2O3 B4629215 methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate

Cat. No. B4629215
M. Wt: 264.32 g/mol
InChI Key: UXLYKMGWWSFVSA-UHFFFAOYSA-N
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Description

Methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate is recognized for its significance as a pharmaceutical intermediate. The compound serves as a crucial building block in the synthesis of various pharmacologically active molecules due to its versatile functional groups that facilitate numerous chemical transformations.

Synthesis Analysis

The synthesis involves a multi-step process, starting with the nitration of methyl 4-butyrylamino-3-methylbenzoate using a mixture of nitric acid and sulfuric acid, followed by reduction in the presence of iron powder to afford the target compound with an overall yield of 72% (Tao Feng, 2005). This method exhibits low cost and high yield, making it an efficient route for the compound's synthesis.

Molecular Structure Analysis

Molecular structure investigations of similar compounds have shown that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures in the nitroaniline portion, with hydrogen bonding playing a significant role in their molecular configuration (J. Portilla et al., 2007).

Scientific Research Applications

Synthesis of Methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate this compound serves as an important pharmaceutical intermediate. A convenient synthesis process has been developed, involving the nitration of methyl 4-butyrylamino-3-methylbenzoate and subsequent reduction, resulting in a high yield of 72%. This synthesis process is notable for its low cost and high efficiency, making it valuable for various pharmaceutical applications (Tao Feng, 2005).

Catalytic Aminocarbonylation this compound has also found applications in catalytic processes. It has been used in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, producing carboxamides of expected structure in excellent yields. This demonstrates its utility in facilitating complex chemical transformations, contributing to the efficient synthesis of valuable chemical products (Ernő Müller et al., 2005).

Multicomponent Reactions Further, it has been involved in multicomponent reactions leading to the high-yield formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This process highlights its role in enabling the synthesis of complex molecules through efficient reaction pathways, indicating its potential in the development of novel compounds with diverse applications (T. Opatz & D. Ferenc, 2005).

Oxindole Synthesis In medicinal chemistry, it has been used in the synthesis of oxindole derivatives through palladium-catalyzed CH functionalization. This process is significant for the production of serine palmitoyl transferase enzyme inhibitors, which are important in the study of various diseases. The methodology employs Buchwald's and Hartwig's approaches to CH activation, illustrating the chemical's versatility in synthesizing biologically active molecules (J. Magano et al., 2014).

Hydrogen-Bonded Molecular Structures Research into the hydrogen-bonded structures of this compound derivatives has provided insights into their molecular organization. These studies are crucial for understanding the material's properties and its potential applications in pharmaceutical formulations and material science (J. Portilla et al., 2007).

properties

IUPAC Name

methyl 3-(butylcarbamoylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-5-8-15-14(18)16-12-9-11(13(17)19-3)7-6-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLYKMGWWSFVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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